REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][OH:4].[CH3:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10][NH2:11])=[CH:8][CH:7]=1.[OH-].[K+].C(CN)O.CC1C=CC(CCl)=CC=1>O.C1(C)C=CC=CC=1>[CH3:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10][NH:11][CH2:2][CH2:3][OH:4])=[CH:8][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
ClCCO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
32.7 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(CN)C=C1
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
2L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
91.6 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
70.3 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A white solid was crystallized from the concentrated solution
|
Type
|
FILTRATION
|
Details
|
The crystallized product was collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from hexanes
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was fractionally distilled
|
Type
|
CUSTOM
|
Details
|
The fraction boiling at 140-144° C./9 mm pressure was collected
|
Type
|
CUSTOM
|
Details
|
The title compound was also prepared
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for another 3 hours
|
Duration
|
3 h
|
Type
|
DISSOLUTION
|
Details
|
to dissolve all solid
|
Type
|
ADDITION
|
Details
|
The mixture was poured into a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the toluene layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with 50 mL portions of methylene chloride three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried on anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
to remove the solvents
|
Type
|
CUSTOM
|
Details
|
A white solid was crystallized from the concentrated solution
|
Type
|
FILTRATION
|
Details
|
The crystallized product (34 g) was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with several mL of toluene
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was fractionally distilled
|
Type
|
CUSTOM
|
Details
|
The fraction boiling at 140-144° C./9 mm pressure was collected
|
Type
|
CUSTOM
|
Details
|
Total yield
|
Type
|
CUSTOM
|
Details
|
isolated 46.5 g (57% yield)
|
Reaction Time |
10 h |
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(CNCCO)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |